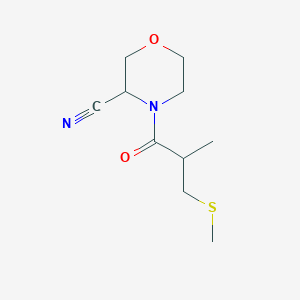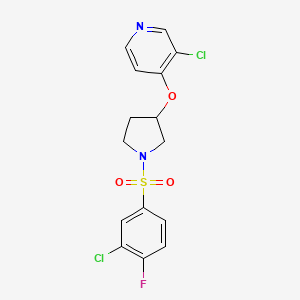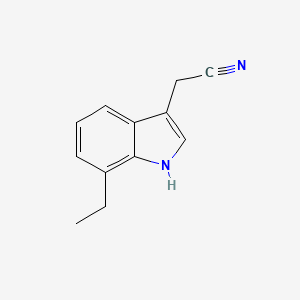
2-(7-ethyl-1H-indol-3-yl)acetonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(7-ethyl-1H-indol-3-yl)acetonitrile is a useful research compound. Its molecular formula is C12H12N2 and its molecular weight is 184.242. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Reactivity and Synthesis Applications
Studies highlight the compound's role in chemical reactions that yield novel heterocyclic structures. For example, research on the reactivity of indole derivatives shows that specific substituents can influence the course of reactions, leading to the formation of dihydropyran[2,3-b]indoles or spiro-dihydropyrane structures (Righetti, Gamba, Tacconi, & Desimoni, 1981). Furthermore, electrochemical copolymerization involving indole and ethylenedioxythiophene has been explored, producing copolymers with beneficial properties like good thermal stability and high conductivity (Xu, Nie, Zhang, Han, Hou, & Pu, 2005). Additionally, nucleophilic additions to acceptor-substituted 2-vinylindoles have been investigated for synthesizing functionalized 2-substituted indoles, which serve as intermediates in creating various heterocycles and alkaloids (Blechert & Wirth, 1991).
Plant Hormone Biosynthesis
The compound plays a crucial role in the biosynthesis of indole-3-acetic acid, a major plant hormone. Nitrilase enzymes, which convert indole-3-acetonitrile to indole-3-acetic acid, have been studied for their potential in producing this hormone, highlighting the significance of indole-3-acetonitrile in plant growth and development (Kobayashi, Izui, Nagasawa, & Yamada, 1993).
Material Science and Environmental Applications
In material science, the synthesis of tetracyclic core structures, such as tronocarpine, using indole acetonitrile as a substrate demonstrates the compound's utility in crafting complex organic molecules (Magolan & Kerr, 2006). Additionally, the separation of ternary azeotropic mixtures involving acetonitrile emphasizes the importance of efficient solvent recovery strategies for both economic and environmental benefits (Sun, Chun, Yang, Shen, Cui, & Ren, 2020).
Mechanism of Action
Target of Action
It is known that indole derivatives, which include this compound, have a broad spectrum of biological activities and can bind with high affinity to multiple receptors .
Mode of Action
It is known that the compound’s carbonitrile group is twisted away from the indole plane . This structural feature may influence its interaction with its targets. Furthermore, the compound’s highest occupied molecular orbitals (HOMOs) and lowest unoccupied molecular orbitals (LUMOs) have been studied, revealing that the HOMO is mainly localized on the donor part, whereas the LUMO is spread over the entire molecule . These properties could influence the compound’s interactions with its targets.
Biochemical Pathways
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound may interact with a variety of biochemical pathways.
Pharmacokinetics
The compound’s optical, thermal, and electroluminescence properties have been studied, and it has been found to exhibit high fluorescence quantum yield and good thermal stability . These properties could potentially influence its bioavailability.
Result of Action
The compound’s high fluorescence quantum yield suggests that it could be used in applications such as organic light-emitting diodes (oleds) .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-(7-ethyl-1H-indol-3-yl)acetonitrile. For instance, the compound’s fluorescence quantum yield and thermal stability suggest that it could perform well in various environmental conditions . Additionally, the compound’s Stokes shift has been examined in non-polar and polar solvents, revealing a higher charge transfer character in polar solvents . This suggests that the compound’s action could be influenced by the polarity of its environment.
Biochemical Analysis
Biochemical Properties
It is known that indole derivatives can bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives
Molecular Mechanism
It is known that the highest occupied molecular orbitals (HOMOs) and the lowest unoccupied molecular orbitals (LUMOs) of similar compounds have been explored to recognize the nature of electronic and optical properties
Temporal Effects in Laboratory Settings
Similar compounds have shown high fluorescence quantum yield and good thermal stability, which could make them excellent candidates for certain applications .
Properties
IUPAC Name |
2-(7-ethyl-1H-indol-3-yl)acetonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2/c1-2-9-4-3-5-11-10(6-7-13)8-14-12(9)11/h3-5,8,14H,2,6H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISFLKAMEECHDAV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C2C(=CC=C1)C(=CN2)CC#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,4-difluoro-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2982160.png)
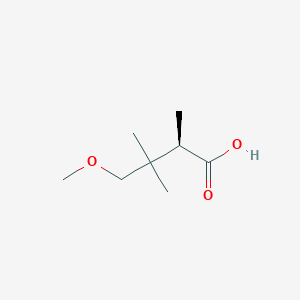
![Ethyl 1-((6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(3,4,5-trimethoxyphenyl)methyl)piperidine-4-carboxylate](/img/structure/B2982164.png)

![N-(6-ethoxybenzo[d]thiazol-2-yl)-2-((4-methoxyphenyl)thio)-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2982167.png)
![Methyl 2-methyl-5-[(4-methyl-3-nitrophenyl)sulfonylamino]-1-benzofuran-3-carboxylate](/img/structure/B2982171.png)
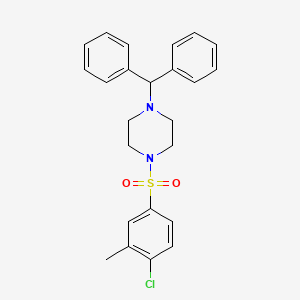
![Ethyl 1-(4-chlorobenzyl)-4-[(4-methoxyphenyl)sulfonyl]-4-piperidinecarboxylate](/img/structure/B2982173.png)

![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-(m-tolyloxy)acetamide](/img/structure/B2982176.png)
